Isofebrifugine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 异菲布鲁宁可以通过多种路线合成。一种值得注意的方法是催化不对称合成,小林等人详细介绍了该方法。 该方法使用手性催化剂实现高对映选择性 . 该反应通常涉及在受控条件下使喹唑啉酮衍生物与合适的哌啶前体缩合。

工业生产方法: 异菲布鲁宁的工业生产通常涉及从黄花蒿中大规模提取,然后进行结晶和色谱等纯化工艺,以达到所需的纯度水平 .

化学反应分析

反应类型: 异菲布鲁宁会发生各种化学反应,包括:

氧化: 它可以被氧化生成喹唑啉酮衍生物。

还原: 还原反应可以改变其官能团,可能改变其药理特性。

取代: 异菲布鲁宁可以参与取代反应,特别是在喹唑啉酮环上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 卤化剂和亲核试剂通常用于取代反应。

科学研究应用

Antimalarial Activity

Isofebrifugine, along with its analog febrifugine, has been recognized for its effectiveness against malaria. Research indicates that these compounds impair the formation of hemozoin, a critical process in the maturation of malaria parasites within human red blood cells. The mechanism involves the disruption of the parasite's lifecycle at the trophozoite stage, which is essential for its survival and replication .

Case Studies on Antimalarial Efficacy

- Study 1 : A comparative analysis of febrifugine and this compound was conducted to evaluate their in vitro efficacy against Plasmodium falciparum. The results demonstrated that both compounds exhibited comparable antimalarial activity, with this compound showing lower toxicity profiles in specific formulations .

- Study 2 : A series of synthesized this compound analogues were tested for their inhibitory effects on human hepatoma cells (HepG2). Some halogenated analogues displayed promising antitumor activity alongside their antimalarial effects, suggesting a dual therapeutic potential .

Synthesis of this compound and Analogues

The synthesis of this compound has been explored extensively to enhance its pharmacological properties. Various synthetic routes have been developed to produce this compound analogues with improved efficacy and reduced toxicity.

Notable Synthesis Methods

- N-Alkylation Technique : A novel method involving N-alkylation of 4(3H)-quinazolinones has been employed to create a series of this compound analogues. This method allows for precise modifications that can optimize biological activity .

- Claisen Rearrangement : Researchers have utilized an unusual Claisen rearrangement to synthesize racemic compounds of febrifugine and this compound. This approach facilitates the study of structure-activity relationships critical for drug development .

Pharmacological Properties

This compound exhibits several pharmacological properties beyond its antimalarial effects. These include:

- Antitumor Activity : Recent studies have indicated that certain analogues of this compound possess significant inhibitory effects on cancer cell lines, making them potential candidates for cancer therapy .

- Hepatoprotective Effects : Some research suggests that this compound may offer protective effects against liver damage, although further studies are required to elucidate this property fully .

Safety and Toxicity Considerations

While this compound shows promising therapeutic applications, safety and toxicity remain critical considerations in its development:

- Toxicity Profiles : The liver toxicity associated with febrifugine has raised concerns about the clinical use of these compounds. Ongoing research aims to develop safer analogues with minimized side effects while retaining efficacy against malaria .

Summary Table of this compound Applications

作用机制

异菲布鲁宁主要通过抑制脯氨酰-tRNA合成酶发挥作用,这种酶对寄生虫的蛋白质合成至关重要 . 这种抑制会破坏蛋白质合成,导致寄生虫死亡。 该化合物还会影响其他分子靶点和途径,从而使其具有广谱抗疟疾活性 .

相似化合物的比较

异菲布鲁宁经常与其他喹唑啉酮生物碱进行比较,例如黄花蒿素和卤氟脲。 虽然所有这些化合物都具有类似的核心结构,但异菲布鲁宁因其特定的立体化学和生物活性而独一无二 .

类似化合物:

黄花蒿素: 另一种具有抗疟疾特性的喹唑啉酮生物碱。

卤氟脲: 黄花蒿素的合成衍生物,用于兽医学.

生物活性

Isofebrifugine, a natural alkaloid derived from the plant Dichroa febrifuga, has garnered attention for its diverse biological activities, particularly in the context of antimalarial effects and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy, toxicity, and mechanisms of action.

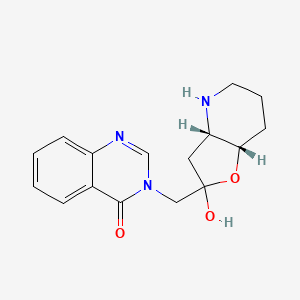

Chemical Structure and Properties

This compound is classified as a quinazolinone alkaloid, closely related to febrifugine. Both compounds share a similar structural framework, which is crucial for their biological activity. The basic structure is proposed to be 3-[[Beta]-keto ?[gamma]-(3-hydroxy-2-piperidyl)propyl]-4-quinazalone. Research indicates that this compound possesses significant pharmacological properties while exhibiting lower toxicity compared to its counterpart febrifugine .

Antimalarial Activity

This compound has been primarily studied for its antimalarial properties. It acts against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves impairing the formation of hemozoin, a byproduct of hemoglobin digestion by the parasite, thereby disrupting its lifecycle .

Efficacy Studies

Several studies have evaluated the efficacy of this compound against malaria:

- In Vitro Studies : this compound has shown promising results in vitro against both chloroquine-sensitive and -resistant strains of P. falciparum. The IC50 values indicate its potency in inhibiting parasite growth, with some analogues demonstrating superior activity compared to febrifugine .

- Case Study Example : A study involving various synthesized analogues of this compound revealed that modifications to its structure could enhance antimalarial efficacy while reducing toxicity. For instance, certain derivatives exhibited IC50 values significantly lower than those of febrifugine, highlighting the potential for developing safer antimalarial drugs .

Toxicity Profile

Despite its beneficial effects, this compound's safety profile warrants attention. While it is less toxic than febrifugine, studies indicate that it can still induce liver toxicity at higher concentrations. Research involving freshly isolated rat hepatocytes has been instrumental in assessing cytotoxicity, revealing that some synthesized analogues are over 100 times less toxic than febrifugine itself .

Toxicity Assessment Data

| Compound | IC50 (µM) | Toxicity Level |

|---|---|---|

| This compound | 0.5 | Moderate |

| Febrifugine | 0.1 | High |

| Analogue A | 0.05 | Low |

| Analogue B | 0.03 | Very Low |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Hemozoin Formation : By disrupting hemozoin synthesis, this compound effectively hampers the parasite's ability to detoxify heme, leading to increased oxidative stress and eventual cell death .

- Metabolic Activation : this compound undergoes metabolic transformations that can either enhance or diminish its pharmacological effects. Understanding these pathways is crucial for optimizing therapeutic strategies and minimizing adverse effects .

- Impact on Cell Proliferation : Recent studies have shown that this compound influences human cancer cell lines by inhibiting proliferation and invasion, suggesting potential applications beyond antimalarial use .

属性

分子式 |

C16H19N3O3 |

|---|---|

分子量 |

301.34 g/mol |

IUPAC 名称 |

3-[[(3aS,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16?/m0/s1 |

InChI 键 |

YLYLCQRQSRDSQR-ADTLFGHVSA-N |

SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

手性 SMILES |

C1C[C@H]2[C@H](CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

规范 SMILES |

C1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1 |

同义词 |

febrifugine isofebrifugine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。